molecular formula 2C23H25N2.HC2O4.2C2H2O4 B1143878 Malachite green CAS No. 14426-28-9

Malachite green

Cat. No.

B1143878

CAS RN:

14426-28-9

Formula:

2C23H25N2.HC2O4.2C2H2O4

M. Wt:

329.46

InChI Key:

IUPAC Name:

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride

Attention: For research use only. Not for human or veterinary use.

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Description Malachite green (MG) is a synthetic dye used as a dye for textiles, as a stain for histological specimens, and as a laboratory reagent. It is also used as an antifungal and antiseptic agent in aquaculture, and as a biocide in the food industry. MG has been used in laboratory experiments since the late 1800s, and has been studied extensively for its biochemical and physiological effects. This paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MG.
Scientific Research Applications Malachite green has been used in a variety of scientific research applications. It is used as a dye for staining histological specimens, as a reagent for biochemical assays, and as a fluorescent indicator for monitoring pH changes. It is also used as a fluorescent dye for tracking cellular processes, such as endocytosis and exocytosis. Additionally, Malachite green has been used in toxicological studies to assess the toxicity of various compounds.
Mechanism of Action Malachite green is a small molecule that binds to DNA, proteins, and other cellular components. It is a cationic dye that binds to negatively charged molecules, such as DNA and proteins. It is also a photosensitizer, meaning that it can absorb light and emit energy in the form of heat or light. This energy can damage cellular components and disrupt cellular processes.
Biochemical and Physiological Effects Malachite green has been studied extensively for its biochemical and physiological effects. It is known to be a mutagen, meaning that it can cause mutations in DNA. It is also known to be a teratogen, meaning that it can cause birth defects in developing embryos. Additionally, Malachite green is known to cause cell death and weaken the immune system.
Advantages and Limitations for Lab Experiments Malachite green has several advantages for laboratory experiments. It is a relatively inexpensive dye, and it is easy to use. Additionally, it is a fluorescent dye, which makes it useful for tracking cellular processes. However, Malachite green is also known to be toxic and mutagenic, so it should be used with caution in laboratory experiments.
Future Directions There are several potential future directions for the use of malachite green. It could be used as a fluorescent tag for tracking the movement of proteins in cells. Additionally, it could be used to identify biomarkers for diseases, such as cancer. It could also be used to study the mechanisms of drug action, as well as to develop new drugs. Finally, Malachite green could be used to develop new methods for detecting and diagnosing diseases.
CAS RN 14426-28-9
Product Name Malachite green
Molecular Formula 2C23H25N2.HC2O4.2C2H2O4
Molecular Weight 329.46
IUPAC Name [4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride
InChI InChI=1S/C23H25N2.ClH/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17H,1-4H3;1H/q+1;/p-1
SMILES CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-]
Origin of Product United States

echa.europa.eu. Retrieved 27 December2021.

Adina Raducan, Alexandra Olteanu, Mihaela Puiu, Dumitru Oancea "Influence of surfactants on the fading of malachite green" Central European Journal of Chemistry, 2008, Volume 6, pp. 1895–1066 (Print) 1644–3624 (Online). doi:10.2478/s11532-007-0066-0

Dr. M Vishwanathan. Principles of organic chemistry. Jai Sai Publications. pp. 2/37.

Thomas Gessner and Udo Mayer "Triarylmethane and Diarylmethane Dyes" in Ullmann's Encyclopedia of Industrial Chemistry 2002, Wiley-VCH, Weinheim.doi:10.1002/14356007.a27_179

Srivastava, S; Sinha, R; Roy, D (2004). "Toxicological effects of malachite green". Aquatic Toxicology. 66 (3): 319–29. doi:10.1016/j.aquatox.2003.09.008. PMID 15129773.

"DNA Analyst Training Laboratory Training Manual Protocol 2.18 Leucomalachite Green Presumptive Test for Blood" (PDF). National Forensic Science Technology Center. Retrieved 8 January 2018.

Szent-Gyorgyi, Christopher (2007). "Fluorogen-activating single-chain antibodies for imaging cell surface proteins". Nature Biotechnology. 26 (2): 235–240. doi:10.1038/nbt1368. PMID 18157118. S2CID 21815631.

Wendy C. Andersen, Sherri B. Turnipseed, and José E. Roybal "Quantitative and Confirmatory Analyses of Malachite Green and Leucomalachite Green Residues in Fish and Shrimp" J. Agric. Food Chem. 2006, volume 54, pp. 4517–4523.doi:10.1021/jf0532258 and references therein

Chinese fish crisis shows seafood safety challenges, USA Today, 7/1/2007

Veterinary Residues Committee. Annual Report on Surveillance for Veterinary Residues in Food in the UK for 2001, 2002, and 2003 Archived 2012-02-11 at the Wayback Machine.

"Food Safety Information - Prohibited Substances in Food".

Culp, S J; Beland, FA; Heflich, R H; et al. (2002). "Mutagenicity and carcinogenicity in relation to DNA adduct formation in rats fed leucomalachite green". Mutation Research. 506–507: 55–63. doi:10.1016/S0027-5107(02)00152-5. PMID 12351145.

Babendure, Jeremy R.; Adams, Stephen R.; Tsien, Roger Y. (2003). "Aptamers Switch on Fluorescence of Triphenylmethane Dyes". Journal of the American Chemical Society. American Chemical Society (ACS). 125 (48): 14716–14717. doi:10.1021/ja037994o. ISSN 0002-7863. PMID 14640641.

Effect of Receptor Attachment on Sensitivity of Label Free Microcantilever Based Biosensor Using Malachite Green Aptamer https://doi.org/10.1016/j.snb.2019.126963

Synthesis I
Patent
US07498333B2
Procedure details
Enzymatic activity of the Eg5 motor and effects of inhibitors was measured using a malachite green assay, which measures phosphate liberated from ATP, and has been used previously to measure the activity of kinesin motors (Hackney and Jiang, 2001). Enzyme was recombinant HsEg5 motor domain (amino acids 1-369-8His) and was added at a final concentration of 6 nM to 100 μl reactions. Buffer consisted of 25 mM PIPES/KOH, pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM dtt, 0.01% Triton X-100 and 5 μM paclitaxel. Malachite green/ammonium molybdate reagent was prepared as follows: for 800 ml final volume, 0.27 g of Malachite Green (J. T. Baker) was dissolved in 600 ml of H2O in a polypropylene bottle. 8.4 g ammonium molybdate (Sigma) was dissolved in 200 ml 4N HCl. The solutions were mixed for 20 min and filtered through 0.02 μm filter directly into a polypropylene container. 5 μl of compound diluted in 12% DMSO was added to the wells of 96 well plates. 80 μl of enzyme diluted in buffer solution above was added per well and incubated with compound for 20 min. After this pre-incubation, substrate solution containing 2 mM ATP (final concentration: 300 μM) and 6,053 μM polymerized tubulin (final concentration: 908 nM) in 15 μl of buffer were then added to each well to start reaction. Reaction was mixed and incubated for an additional 20 min at room temperature. The reactions were then quenched by the addition of 150 μl malachite green/ammonium molybdate reagent, and absorbance read at 650 nanometers exactly 5 min after quench using a Spectramax Plus plate reader (Molecular Devices). Data was graphed and IC50s calculated using ExCel Fit (Microsoft).
Name
malachite green
Quantity
0 (± 1) mol
Type
reactant
Name
Malachite Green
Quantity
0.27 g
Type
reactant
Name
H2O
Quantity
600 mL
Type
solvent
Name
polypropylene
Quantity
0 (± 1) mol
Type
solvent
Name
ammonium molybdate
Quantity
8.4 g
Type
reactant
Name
HCl
Quantity
200 mL
Type
solvent
Name
phosphate
Quantity
0 (± 1) mol
Type
reactant
Name
ATP
Quantity
0 (± 1) mol
Type
reactant
[Compound]
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Name
PIPES KOH
Quantity
0 (± 1) mol
Type
reactant
Name
MgCl2
Quantity
0 (± 1) mol
Type
reactant
Name
EGTA
Quantity
0 (± 1) mol
Type
reactant
Name
X-100
Quantity
0 (± 1) mol
Type
reactant
Name
paclitaxel
Quantity
0 (± 1) mol
Type
reactant
Name
Malachite green ammonium molybdate
Identifiers
REACTION_CXSMILES
[CH3:1][N:2]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[C:11]2[CH:19]=[CH:18][C:14](=[N+:15]([CH3:17])[CH3:16])[CH:13]=[CH:12]2)=[CH:6][CH:5]=1)[CH3:3].[Cl-:26].P([O-])([O-])([O-])=O.P(OC[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1O)(OP(OP(O)(O)=O)(O)=O)(=O)O.C1N(CCS(O)(=O)=O)CCN(CCS(O)(=O)=O)C1.[OH-].[K+].[Mg+2].[Cl-].[Cl-].C(N(CC(O)=O)CC(O)=O)COCCOCCN(CC(O)=O)CC(O)=O.CCC(COC(C(N(CC[NH+](C)C)C)=O)(C1C=CC=CC=1)C1C=CC=CC=1)CC.[Cl-].CC1[C@@H](OC([C@H](O)[C@@H](NC(C2C=CC=CC=2)=O)C2C=CC=CC=2)=O)C[C@]2(O)C(C)(C)C=1[C@@H](OC(C)=O)C([C@@]1(C)[C@H]([C@@H]2OC(C2C=CC=CC=2)=O)[C@]2(OC(C)=O)CO[C@@H]2C[C@@H]1O)=O.[NH4+:204].[NH4+].[O-:206][Mo:207]([O-:210])(=[O:209])=[O:208]>O.Cl>[CH3:1][N:2]([C:4]1[CH:5]=[CH:6][C:7]([C:10]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[C:11]2[CH:12]=[CH:13][C:14](=[N+:15]([CH3:17])[CH3:16])[CH:18]=[CH:19]2)=[CH:8][CH:9]=1)[CH3:3].[Cl-:26].[NH4+:204].[NH4+:2].[O-:209][Mo:207]([O-:210])(=[O:208])=[O:206] |f:0.1,4.5.6,7.8.9,11.12,14.15.16,19.20.21.22.23|
Inputs
m1
Name
malachite green
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-]
Details
Conditions
Notes
Procedure details
Enzymatic activity of the Eg5 motor and effects of inhibitors was measured using a malachite green assay, which measures phosphate liberated from ATP, and has been used previously to measure the activity of kinesin motors (Hackney and Jiang, 2001). Enzyme was recombinant HsEg5 motor domain (amino acids 1-369-8His) and was added at a final concentration of 6 nM to 100 μl reactions. Buffer consisted of 25 mM PIPES/KOH, pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM dtt, 0.01% Triton X-100 and 5 μM paclitaxel. Malachite green/ammonium molybdate reagent was prepared as follows: for 800 ml final volume, 0.27 g of Malachite Green (J. T. Baker) was dissolved in 600 ml of H2O in a polypropylene bottle. 8.4 g ammonium molybdate (Sigma) was dissolved in 200 ml 4N HCl. The solutions were mixed for 20 min and filtered through 0.02 μm filter directly into a polypropylene container. 5 μl of compound diluted in 12% DMSO was added to the wells of 96 well plates. 80 μl of enzyme diluted in buffer solution above was added per well and incubated with compound for 20 min. After this pre-incubation, substrate solution containing 2 mM ATP (final concentration: 300 μM) and 6,053 μM polymerized tubulin (final concentration: 908 nM) in 15 μl of buffer were then added to each well to start reaction. Reaction was mixed and incubated for an additional 20 min at room temperature. The reactions were then quenched by the addition of 150 μl malachite green/ammonium molybdate reagent, and absorbance read at 650 nanometers exactly 5 min after quench using a Spectramax Plus plate reader (Molecular Devices). Data was graphed and IC50s calculated using ExCel Fit (Microsoft).
Workups
ADDITION
Type
ADDITION
Details
was added at a final concentration of 6 nM to 100 μl reactions
Outcomes
Product
Details
Reaction Time
20 min
Name
Malachite green ammonium molybdate
Type
product
Smiles
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-].[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]
Patent
US04431840
Procedure details
Doebner, Ann. 217, 257 (1883), discloses the reaction of malachite green with sulfuric acid to give 4-(dimethylamino)-benzophenone.
Name
malachite green
Quantity
0 (± 1) mol
Type
reactant
Name
sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Name
4-(dimethylamino)-benzophenone
Identifiers
REACTION_CXSMILES
[CH3:1][N:2]([C:4]1[CH:9]=[CH:8][C:7]([C:10](C2C=CC=CC=2)=[C:11]2[CH:19]=[CH:18][C:14](=[N+](C)C)[CH:13]=[CH:12]2)=[CH:6][CH:5]=1)[CH3:3].[Cl-].S(=O)(=O)(O)[OH:28]>>[CH3:1][N:2]([CH3:3])[C:4]1[CH:9]=[CH:8][C:7]([C:10]([C:11]2[CH:19]=[CH:18][CH:14]=[CH:13][CH:12]=2)=[O:28])=[CH:6][CH:5]=1 |f:0.1|
Inputs
m1_m2
Name
malachite green
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-]
Name
sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Details
Conditions
Notes
Procedure details
Doebner, Ann. 217, 257 (1883), discloses the reaction of malachite green with sulfuric acid to give 4-(dimethylamino)-benzophenone.
Outcomes
Product
Details
Name
4-(dimethylamino)-benzophenone
Type
product
Smiles
CN(C1=CC=C(C(=O)C2=CC=CC=C2)C=C1)C
Patent
US07951607B2
Procedure details
Commercially obtained Malachite Green, oxalate salt (4.644 g) and sodium cyanide (2.456 g) were combined, followed by addition of water (150 mL) and diethyl ether (150 mL). The mixture was rapidly stirred for three hours, at which point the green color had faded, and the mixture was a muddy brown. The mixture was transferred to a separatory funnel with the aid of ethyl acetate, partitioned, and the aqueous phase extracted with three portions of ethyl acetate (100 mL each). The combined organics were washed once with brine (50 mL), dried over sodium sulfate, filtered and concentrated by rotary evaporation to provide crude nitrile 3A contaminated by some of the triarylcarbinol.
Name
Malachite Green
Quantity
0 (± 1) mol
Type
reactant
[Compound]
Name
oxalate salt
Quantity
4.644 g
Type
reactant
Name
sodium cyanide
Quantity
2.456 g
Type
reactant
Name
water
Quantity
150 mL
Type
reactant
Name
diethyl ether
Quantity
150 mL
Type
reactant
Name
ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Name
nitrile
Identifiers
REACTION_CXSMILES
[CH3:1][N:2]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[C:11]2[CH:19]=[CH:18][C:14](=[N+:15]([CH3:17])[CH3:16])[CH:13]=[CH:12]2)=[CH:6][CH:5]=1)[CH3:3].[Cl-].[C-:27]#[N:28].[Na+].O.C(OCC)C>C(OCC)(=O)C>[CH3:1][N:2]([CH3:3])[C:4]1[CH:5]=[CH:6][C:7]([C:10]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)([C:11]2[CH:12]=[CH:13][C:14]([N:15]([CH3:17])[CH3:16])=[CH:18][CH:19]=2)[C:27]#[N:28])=[CH:8][CH:9]=1 |f:0.1,2.3|
Inputs
m1
Name
Malachite Green
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-]
Details
Conditions
Notes
Procedure details
Commercially obtained Malachite Green, oxalate salt (4.644 g) and sodium cyanide (2.456 g) were combined, followed by addition of water (150 mL) and diethyl ether (150 mL). The mixture was rapidly stirred for three hours, at which point the green color had faded, and the mixture was a muddy brown. The mixture was transferred to a separatory funnel with the aid of ethyl acetate, partitioned, and the aqueous phase extracted with three portions of ethyl acetate (100 mL each). The combined organics were washed once with brine (50 mL), dried over sodium sulfate, filtered and concentrated by rotary evaporation to provide crude nitrile 3A contaminated by some of the triarylcarbinol.
Workups
CUSTOM
Type
CUSTOM
Details
partitioned
Outcomes
Product
Details
Reaction Time
3 h
Name
nitrile
Type
product
Smiles
CN(C1=CC=C(C=C1)C(C#N)(C1=CC=C(C=C1)N(C)C)C1=CC=CC=C1)C